molecular formula C26H34O2 B15344389 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether CAS No. 55648-36-7

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether

Cat. No.: B15344389
CAS No.: 55648-36-7
M. Wt: 378.5 g/mol
InChI Key: LLSFZBFNXBQIKE-UHFFFAOYSA-N
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Description

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is a synthetic estrogen derivative. It is structurally related to ethinylestradiol, a widely used estrogen in birth control pills. This compound is known for its potent estrogenic activity and is used in various hormonal therapies .

Preparation Methods

The synthesis of 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether involves several steps The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha positionThe reaction conditions often involve the use of strong bases and catalysts to facilitate these transformations .

Chemical Reactions Analysis

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new detection methods.

    Biology: It serves as a tool to study estrogen receptor interactions and their biological effects.

    Medicine: It is used in hormone replacement therapy and in the treatment of certain hormone-sensitive cancers.

    Industry: It is utilized in the production of various pharmaceutical formulations.

Mechanism of Action

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Similar compounds include:

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is unique due to its specific structural modifications, which enhance its potency and duration of action compared to other estrogens .

Properties

CAS No.

55648-36-7

Molecular Formula

C26H34O2

Molecular Weight

378.5 g/mol

IUPAC Name

3-cyclopentyloxy-16-ethynyl-11,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C26H34O2/c1-4-17-14-23-22-11-9-18-13-20(28-19-7-5-6-8-19)10-12-21(18)24(22)16(2)15-26(23,3)25(17)27/h1,10,12-13,16-17,19,22-25,27H,5-9,11,14-15H2,2-3H3

InChI Key

LLSFZBFNXBQIKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(CC(C2O)C#C)C3C1C4=C(CC3)C=C(C=C4)OC5CCCC5)C

Origin of Product

United States

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